5-bromo-N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)furan-2-carboxamide
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Overview
Description
5-bromo-N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a bromine atom, a dimethylaminoethyl group, and a tetrahydropyran ring attached to a furan-2-carboxamide core
Scientific Research Applications
Chemistry
Synthesis of Novel Compounds:
Biology
Biological Probes: Utilized in the development of probes for studying biological processes and interactions.
Medicine
Drug Development: Investigated for potential therapeutic applications, including as inhibitors of specific enzymes or receptors.
Industry
Materials Science: Explored for use in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
Target of Action
The primary targets of the compound “5-bromo-N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)furan-2-carboxamide” are currently unknown
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . Once the mode of action and the biochemical pathways affected by the compound are understood, it will be possible to predict the potential effects of the compound on cells and tissues.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)furan-2-carboxamide typically involves multiple steps:
Amidation: The carboxylic acid group on the furan ring is converted to a carboxamide using reagents such as thionyl chloride (SOCl2) followed by reaction with the appropriate amine.
Tetrahydropyran Ring Formation: The tetrahydropyran ring can be introduced through cyclization reactions involving suitable precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of the carboxamide group can lead to the formation of amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: Amines and reduced carboxamide derivatives.
Substitution: Various substituted furan derivatives.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)furan-2-carboxamide: Characterized by the presence of a bromine atom, dimethylaminoethyl group, and tetrahydropyran ring.
Other Furan Carboxamides: Compounds with similar core structures but different substituents, such as halogens, alkyl groups, or other functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which may confer unique chemical and biological properties compared to other furan carboxamides.
Properties
IUPAC Name |
5-bromo-N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O3/c1-16(2)7-8-17(11-5-9-19-10-6-11)14(18)12-3-4-13(15)20-12/h3-4,11H,5-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMUNXDONGTDFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1CCOCC1)C(=O)C2=CC=C(O2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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